molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2864661
CAS No.: 533870-46-1
M. Wt: 460.51
InChI Key: ZUSPGRLDGZFPJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzamide group, an oxadiazole ring, and a diethylsulfamoyl group . The molecule also has a phenyl ring substituted with two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide group, the oxadiazole ring, and the diethylsulfamoyl group all contribute to the overall structure . The presence of the methoxy groups on the phenyl ring also adds to the complexity .

Scientific Research Applications

Synthesis and Biological Activity

Research has been dedicated to synthesizing and testing the biological activities of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. For instance, studies have explored the synthesis of 1,3,4-oxadiazole derivatives, investigating their potential biological activities, including antimicrobial and anticancer properties. These derivatives have been evaluated against various bacterial strains and cancer cell lines, highlighting the compound's versatility in drug design and pharmacological research (Havaldar & Khatri, 2006).

Structural Analysis and Chemical Properties

The structural analysis of related compounds, such as 1,3,4-oxadiazole derivatives, has been conducted using techniques like X-ray diffraction, which aids in understanding the molecular geometry and intermolecular interactions within the crystal structure. This research provides valuable insights into the compound's chemical behavior and potential for forming stable crystalline forms suitable for various applications (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Anticancer Evaluation

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. These studies have involved testing against various cancer cell lines, providing valuable data on the compound's effectiveness in inhibiting cancer cell growth and its potential as a therapeutic agent (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Fluorescence Tagging and Spectroscopy

Some research has focused on using related chemical structures for fluorescence tagging of biological molecules, contributing to advancements in bioanalytical methods. These studies explore the compound's ability to react with specific functional groups, providing a basis for developing sensitive and selective analytical techniques (Toyo’oka, Ishibashi, Takeda, Nakashima, Akiyama, Uzu, & Imai, 1991).

Enzyme Inhibition Studies

Additionally, derivatives have been investigated for their enzyme inhibition properties, particularly against carbonic anhydrases. These studies are crucial for understanding the compound's mechanism of action and its potential applications in treating conditions related to enzyme dysfunction (Supuran, Maresca, Gregáň, & Remko, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the different functional groups in the molecule could interact with biological targets in different ways .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPGRLDGZFPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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